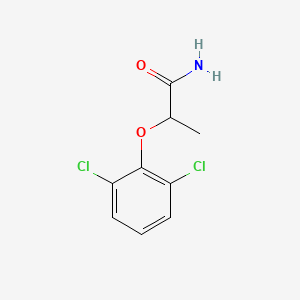

2-(2,6-Dichlorophenoxy)propanamide

Descripción general

Descripción

2-(2,6-Dichlorophenoxy)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenoxy)propanamide typically involves a two-step process:

Formation of 2-(2,6-Dichlorophenoxy)propanoyl chloride: This is achieved by reacting 2,6-dichlorophenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Conversion to this compound: The resulting 2-(2,6-Dichlorophenoxy)propanoyl chloride is then reacted with ammonia or an amine to form the desired amide[][1].

Industrial Production Methods

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, yielding 2-(2,6-dichlorophenoxy)propionic acid ( ):

Acidic Hydrolysis

-

Conditions : HCl (2N), aqueous/organic biphasic system.

-

Products : Propionic acid derivative + ammonium chloride.

Basic Hydrolysis

-

Conditions : KOH/NaOH in aqueous ethanol.

-

Products : Carboxylate salt + ethylamine.

Hydrolysis is critical for studying its stability in biological systems and environmental degradation pathways ().

Enzymatic Oxidative Deamination

In vivo, cytochrome P450 enzymes metabolize 2-(2,6-dichlorophenoxy)propanamide via oxidative deamination ( ):

| Enzyme | Role in Metabolism |

|---|---|

| CYP2D6 | Primary oxidative deamination |

| CYP1A2 | Secondary metabolic pathway |

| CYP2C19 | Minor contribution to clearance |

Reaction Products :

-

2,6-Dichlorophenol (toxic metabolite, H301/H311 classifications ).

-

2-(2,6-Dichlorophenoxy)propionic acid (inactive carboxylate).

This pathway explains the compound’s acute oral and dermal toxicity ( ).

Deamidation

Under physiological pH, spontaneous deamidation occurs, forming a cyclic imidazoline intermediate ():

Factors Influencing Rate :

-

pH (maximal at pH 7–8).

-

Temperature (accelerated at >37°C).

Thermal Degradation

At elevated temperatures (>200°C), thermal decomposition generates chlorinated byproducts:

| Condition | Products |

|---|---|

| 397°C (Boiling Point) | 2,6-Dichlorophenol + CO₂ + NH₃ |

| Pyrolysis | Polychlorinated dibenzodioxins (trace) |

These findings inform handling protocols to avoid hazardous exposures ( ).

Reactivity with Nucleophiles

The amide group reacts with strong nucleophiles (e.g., Grignard reagents):

This reactivity is exploited in synthetic modifications to create analogs with varied biological activity ().

Aplicaciones Científicas De Investigación

2-(2,6-Dichlorophenoxy)propanamide has several applications in scientific research:

Agriculture: Used as a herbicide to control the growth of unwanted plants by interfering with their growth and development.

Chemistry: Serves as an intermediate in the synthesis of more complex chemical compounds.

Biology and Medicine: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive molecules[][1].

Comparación Con Compuestos Similares

2-(2,6-Dichlorophenoxy)propanamide can be compared with other similar compounds such as:

2-(2,4-Dichlorophenoxy)acetic acid: Another herbicide with a similar mode of action but different chemical structure.

2-(2,6-Dichlorophenoxy)propanoic acid: A related compound formed through the oxidation of this compound.

2-(2,6-Dichlorophenoxy)ethanol: A compound with similar aromatic substitution patterns but different functional groups[][1].

These comparisons highlight the unique structural features and specific applications of this compound in various fields.

Actividad Biológica

2-(2,6-Dichlorophenoxy)propanamide, also known as (R)-2-(2,6-dichlorophenoxy)propanamide, is an organic compound with significant biological activity primarily recognized for its herbicidal properties. This article explores the compound's synthesis, mechanism of action, biological effects, and applications in agriculture and potential medicinal uses.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 234.08 g/mol. The compound features a dichlorophenoxy group attached to a propanamide structure, characterized by its chirality due to the presence of a single asymmetric carbon atom.

Synthesis Method:

The synthesis typically involves the reaction of 2,6-dichlorophenol with (R)-2-chloropropionyl chloride in the presence of a base. The reaction can be summarized as follows:

This method exemplifies nucleophilic acyl substitution, a common technique in organic chemistry for amide formation.

The primary biological activity of this compound lies in its use as an herbicide. Its mechanism involves disrupting plant growth by mimicking natural plant hormones, particularly auxins. This interference leads to abnormal cell division and elongation, ultimately causing plant death. The compound is particularly effective against broadleaf weeds due to its ability to enhance cell wall plasticity and promote excessive cell division.

Biological Effects

Research has shown that this compound interacts with auxin receptors, leading to altered growth patterns in treated plants. This property is crucial for its efficacy as a herbicide and raises considerations regarding its environmental impact .

Table 1: Comparison of Herbicidal Compounds

| Compound Name | Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | Herbicide | Auxin mimicry leading to abnormal growth | Broadleaf weeds |

| 2,4-Dichlorophenoxyacetic acid | Herbicide | Auxin mimicry | Less selective |

| (R)-Dichlorprop | Herbicide | Similar mechanism | R-isomer specific |

Agricultural Use

The primary application of this compound is in agriculture as a selective herbicide. It effectively controls unwanted broadleaf plants while minimizing damage to cereal crops.

Research Applications

Beyond agriculture, this compound serves as an intermediate in the synthesis of more complex chemical entities and is investigated for potential biological activities in medicinal chemistry. Its interactions with biological systems are being explored for possible applications in drug development .

Case Studies and Research Findings

Recent studies have evaluated the herbicidal efficacy and environmental impact of this compound. For example:

- A study demonstrated that application rates significantly affect weed control efficacy and crop safety. Higher concentrations were more effective against target weeds but raised concerns about phytotoxicity to non-target species.

- Research into the degradation pathways of this compound revealed that it could undergo hydrolysis and oxidation under environmental conditions, leading to byproducts that may also possess biological activity .

Propiedades

IUPAC Name |

2-(2,6-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCQWFJJUHDPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524945 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344411-67-2 | |

| Record name | 2-(2,6-Dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.